1-(2,3-Dimethylphenyl)piperazine hydrochloride
Overview
Description
1-(2,3-Dimethylphenyl)piperazine hydrochloride is a chemical compound belonging to the class of arylpiperazine derivatives. These compounds are known for their structural variety and potential pharmacological applications. The molecular formula of this compound is C12H18N2·HCl, and it has a molecular weight of 226.74 g/mol . This compound is of significant interest in medicinal chemistry due to its interactions with various neurotransmitter receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are efficient and yield high-purity products.
Industrial Production Methods
Industrial production of this compound often involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like diethylene glycol ether and catalysts such as iron powder and ammonium chloride . The reaction conditions are carefully controlled to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,3-Dimethylphenyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)piperazine hydrochloride involves its interaction with neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to changes in neurotransmitter levels and signaling pathways. This interaction is crucial for its pharmacological effects, including its potential therapeutic applications in treating mental health disorders.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)piperazine hydrochloride is unique compared to other similar compounds due to its specific structural features and pharmacological properties. Similar compounds include:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound has similar structural features but different pharmacological properties.
1-(2,5-Dimethylphenyl)piperazine: This compound has a different substitution pattern on the phenyl ring, leading to different chemical and pharmacological properties.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOLVQVIKRVCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80836-96-0 | |
Record name | 1-(2,3-Xylyl)piperazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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